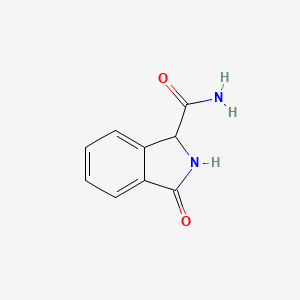
3-Oxoisoindoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-1-carboxamide can be achieved through various methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acid, amines, and isocyanides . The reaction is typically carried out in methanol at ambient temperature, followed by purification using preparative liquid chromatography . Another method involves the Strecker approach, where 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines are used with OSU-6 as the catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Ugi reaction due to its efficiency and high yield. The use of robust catalysts like OSU-6 also facilitates the recycling process, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Oxoisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted amides and esters.
科学研究应用
3-Oxoisoindoline-1-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Oxoisoindoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a state-dependent blocker of voltage-gated sodium channels, particularly NaV1.7 . This interaction inhibits the rising phase of the action potential in neuronal cells, thereby exerting analgesic effects . The compound’s ability to inhibit acetylcholinesterase also contributes to its neuroprotective properties .
相似化合物的比较
- 2-(1-Benzylpiperidin-4-yl)-3-oxo-N-(2,4,4-trimethylpentan-2-yl)isoindoline-1-carboxamide
- N-(tert-Butyl)-2-[2-(diethylamino)ethyl]-3-oxoisoindoline-1-carboxamide
Comparison: 3-Oxoisoindoline-1-carboxamide stands out due to its potent state-dependent blocking activity on NaV1.7 channels, which is not as pronounced in similar compounds . Additionally, its acetylcholinesterase inhibitory activity is relatively higher, making it a more effective candidate for neuroprotective applications .
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
3-oxo-1,2-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)7-5-3-1-2-4-6(5)9(13)11-7/h1-4,7H,(H2,10,12)(H,11,13) |
InChI 键 |
XRJWQHDBFCGEPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(NC2=O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


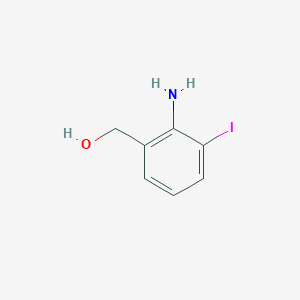
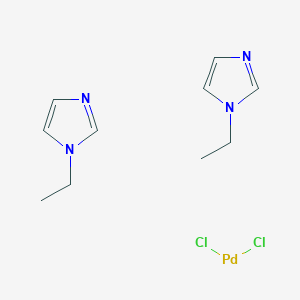
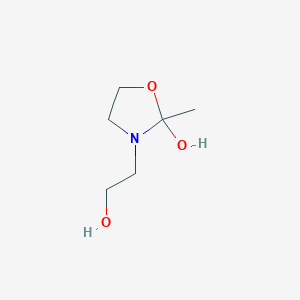
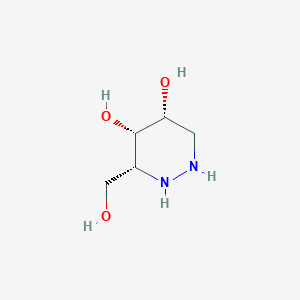
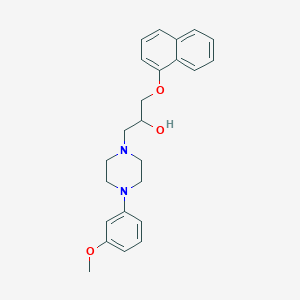
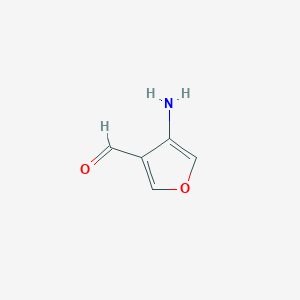
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
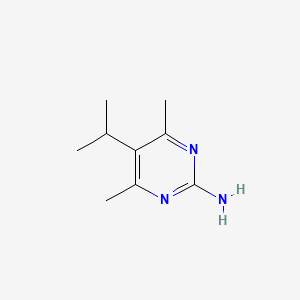
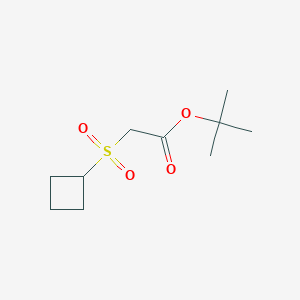


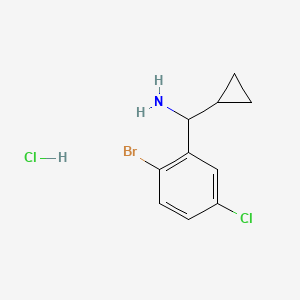
![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)
